3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that features an indole core substituted with a benzyloxy group and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where the indole is treated with benzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under dehydrating conditions.
Coupling of the Indole and Thiadiazole Units: The final step involves coupling the indole and thiadiazole units through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The indole and thiadiazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated indole and thiadiazole derivatives.
Scientific Research Applications
3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
- **3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-(methyl)-1,3,4-thiadiazol-2-yl)propanamide
- **3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-(ethyl)-1,3,4-thiadiazol-2-yl)propanamide
Uniqueness
3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide is unique due to the presence of the methoxymethyl group, which can influence its pharmacokinetic properties and enhance its biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H22N4O3S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(5-phenylmethoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C22H22N4O3S/c1-28-15-21-24-25-22(30-21)23-20(27)10-12-26-11-9-17-13-18(7-8-19(17)26)29-14-16-5-3-2-4-6-16/h2-9,11,13H,10,12,14-15H2,1H3,(H,23,25,27) |
InChI Key |
MFHSVIHQHGRGJY-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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